molecular formula C8H12O2 B048442 1-Methoxycyclohex-3-ene-1-carbaldehyde CAS No. 117370-82-8

1-Methoxycyclohex-3-ene-1-carbaldehyde

Cat. No.: B048442
CAS No.: 117370-82-8
M. Wt: 140.18 g/mol
InChI Key: ADKAKEKFQBWXRH-UHFFFAOYSA-N
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Description

1-Methoxycyclohex-3-ene-1-carbaldehyde is a chemical building block of interest to researchers in organic synthesis and fragrance development. This compound features a cyclohexene ring, which provides a rigid scaffold, substituted with both an aldehyde and a methoxy group. The aldehyde functional group is highly reactive, serving as an excellent site for further chemical transformations such as condensations, reductions, and Grignard reactions, enabling the synthesis of a wide array of more complex molecules . The presence of the methoxy group can influence the electronic properties of the molecule and may also serve as a protected alcohol or a functional handle for demethylation reactions. The unsaturated double bond within the ring system makes it a potential candidate for cycloaddition reactions, including Diels-Alder reactions, to construct polycyclic structures . Researchers may explore its utility as a key intermediate in the preparation of pharmaceutical candidates, agrochemicals, and flavor and fragrance ingredients. Its structural features are reminiscent of other cyclohexene carbaldehydes found in natural products and aroma compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

117370-82-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-methoxycyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C8H12O2/c1-10-8(7-9)5-3-2-4-6-8/h2-3,7H,4-6H2,1H3

InChI Key

ADKAKEKFQBWXRH-UHFFFAOYSA-N

SMILES

COC1(CCC=CC1)C=O

Canonical SMILES

COC1(CCC=CC1)C=O

Synonyms

3-Cyclohexene-1-carboxaldehyde, 1-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Position(s) Molecular Formula Molecular Weight Key Properties/Reactivity
This compound Methoxy, Aldehyde 1 C₈H₁₀O₂ 138.16 Electron-donating methoxy enhances ring activation; aldehyde participates in nucleophilic additions.
4-Methoxycyclohex-3-ene-1-carbaldehyde Methoxy, Aldehyde 4,1 C₈H₁₀O₂ 138.16 Methoxy at C4 alters electronic distribution, potentially reducing resonance stabilization of the aldehyde.
Dimethylcyclohex-3-ene-1-carbaldehyde Two methyl groups 1,3 (assumed) C₉H₁₄O 138.21 Higher hydrophobicity (density: ~0.92 g/cm³); steric hindrance may slow catalytic reactions.
1-Ethoxycyclohexane-1-carbaldehyde Ethoxy 1 C₉H₁₄O₂ 156.20 Bulkier ethoxy group reduces solubility in polar solvents; CCS values suggest compact conformation.
4-Methyl-3-cyclohexene-1-carbaldehyde Methyl 4 C₈H₁₀O 126.16 Methyl directs oxidation to carboxylic acids with high selectivity (>90% yield under alkaline conditions).
(E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde Chloro, Hydroxymethylene 2,3 C₈H₉ClO₂ 172.61 Electronegative chlorine increases aldehyde electrophilicity; hydroxymethylene enables hydrogen bonding.

Key Observations:

Substituent Position: The 1-methoxy group in the target compound enhances resonance stabilization of the aldehyde, favoring electrophilic aromatic substitution. In contrast, the 4-methoxy isomer shows diminished electronic coupling between substituents. Methyl groups at non-adjacent positions (e.g., C4 in 4-methyl-3-cyclohexene-1-carbaldehyde ) direct oxidation reactions regioselectively.

Steric and Electronic Effects :

  • Ethoxy (C₉H₁₄O₂ ) introduces steric bulk, reducing reaction rates in catalytic processes compared to methoxy.
  • Chlorine in (E)-2-chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde withdraws electron density, increasing the aldehyde’s susceptibility to nucleophilic attack.

Reactivity in Synthesis :

  • Aldehydes with electron-donating groups (e.g., methoxy or methyl) are oxidized to carboxylic acids more efficiently than those with electron-withdrawing substituents .
  • Dimethyl derivatives exhibit lower reactivity in polar solvents due to increased hydrophobicity.

Preparation Methods

Nucleophilic Addition-Elimination

The aldehyde group can act as an electrophilic site for nucleophilic attack. Methanol, in the presence of an acid catalyst, could theoretically form a hemiacetal intermediate. However, the instability of hemiacetals under thermal conditions necessitates protective group strategies:

  • Acetal Protection : Reacting the aldehyde with ethylene glycol under acidic conditions forms a cyclic acetal, shielding the carbonyl group during subsequent reactions.

  • Methoxy Introduction : Treating the protected intermediate with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) facilitates nucleophilic substitution at the C-1 position.

  • Deprotection : Hydrolysis of the acetal regenerates the aldehyde, yielding the target compound.

This approach, while plausible, faces challenges in regioselectivity and competing side reactions, such as over-alkylation or ring-opening.

Grignard Reagent-Based Functionalization

Grignard reagents offer an alternative route to install the methoxy group. For example:

  • Aldehyde Activation : Converting the aldehyde to a more reactive species (e.g., a thioester or Weinreb amide) enables controlled nucleophilic addition.

  • Methoxy-Magnesium Bromide Reaction : A Grignard reagent derived from methanol could theoretically add to the activated carbonyl, though the practicality of such a reagent is limited by methanol’s weak acidity.

  • Oxidation : Subsequent oxidation steps may be required to restore the aldehyde functionality.

This method remains largely theoretical, as the harsh conditions required for Grignard reactions often degrade sensitive cyclohexene systems.

Direct Synthesis via Modified Diels-Alder Reactants

A more promising route involves tailoring the Diels-Alder reactants to incorporate the methoxy group during cycloaddition.

Methoxy-Substituted Dienophiles

Using a methoxy-functionalized dienophile, such as methoxyacrolein (CH₂=CH-C(O)-OCH₃), could directly yield the desired product. However, the synthesis of methoxyacrolein itself is non-trivial, requiring:

  • Stepwise Oxidation : Starting from methallyl alcohol (CH₂=C(CH₃)OH), oxidation with pyridinium chlorochromate (PCC) yields methoxyacetone, which could undergo further dehydrogenation.

  • Stability Concerns : Methoxyacrolein is highly reactive and prone to polymerization, necessitating low-temperature handling and stabilizers.

Butadiene Derivatives

Substituting butadiene with a methoxy-containing diene (e.g., 1-methoxy-1,3-butadiene) could also introduce the methoxy group. However, such dienes are rare and synthetically challenging to prepare.

Catalytic and Process Innovations

The patents emphasize the importance of reactor design in optimizing yield and purity. Key innovations include:

Multi-Stage Reactor Systems

  • Circulation Reactors : Enhance mixing and heat transfer, critical for exothermic Diels-Alder reactions.

  • Secondary Reactors : Operated at higher temperatures (140°C–170°C) to drive reactions to completion, minimizing residual reactants.

Adapting this system for methoxy-substituted analogs would require corrosion-resistant materials to handle potential acidic byproducts from methanol or methylating agents.

Fractional Distillation

Post-reaction purification via fractional distillation, as described in , is essential for isolating the target compound from polymeric byproducts. For 1-methoxycyclohex-3-ene-1-carbaldehyde, vacuum distillation at reduced pressures (e.g., 10–50 mmHg) would mitigate thermal decomposition.

Q & A

Basic: What are the recommended synthetic routes for 1-Methoxycyclohex-3-ene-1-carbaldehyde?

Answer:
The synthesis of this compound can be approached via:

  • Oxidative methods : Utilize ozonolysis or OsO4/KIO4 oxidation of precursor alkenes to introduce the aldehyde group .
  • Catalytic oxidation : Employ K2Cr2O7–H2SO4 systems for selective oxidation of allylic alcohols to aldehydes under controlled conditions .
  • Stepwise functionalization : Introduce the methoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-formed cyclohexene scaffold .

Basic: How is this compound characterized for structural validation?

Answer:
Key techniques include:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the cyclohexene backbone, methoxy (–OCH3), and aldehyde (–CHO) groups. Compare with PubChem data for analogous compounds .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C8H12O2) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm<sup>−1</sup>) and methoxy C–O vibrations (~1100 cm<sup>−1</sup>) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Oxidation sensitivity : Store under inert gas (N2 or Ar) at −20°C to prevent aldehyde oxidation to carboxylic acids.
  • Light protection : Use amber vials to avoid photodegradation of the cyclohexene double bond.
  • Purity monitoring : Regular GC-MS or HPLC analysis to detect decomposition products .

Advanced: How does the stereochemistry of the cyclohexene ring influence reactivity?

Answer:
The position of the methoxy and aldehyde groups relative to the double bond (e.g., cis/trans) affects:

  • Electrophilicity : Conjugation between the aldehyde and double bond may enhance reactivity in Diels-Alder reactions.
  • Steric effects : Bulky substituents can hinder nucleophilic attacks; molecular modeling (DFT) predicts regioselectivity .
  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers for biological studies .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina or Schrödinger Suite .
  • Quantum mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
  • MD simulations : Assess stability in aqueous environments (e.g., solvation free energy) using GROMACS .

Advanced: How to design assays for evaluating antimicrobial activity?

Answer:

  • Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Minimum inhibitory concentration (MIC) : Use broth microdilution assays with compound concentrations from 1–100 µg/mL .
  • Mechanistic studies : Pair with ROS detection kits to assess oxidative stress induction .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

  • Variable analysis : Compare reaction conditions (temperature, catalysts) across studies. For example, K2Cr2O7 oxidation yields vary with acid concentration .
  • Purity assessment : Verify starting material purity via NMR or LC-MS; impurities in precursors (e.g., cyclohexene derivatives) skew yields .
  • Reproducibility : Replicate methods using controlled anhydrous solvents and inert atmospheres .

Advanced: What strategies optimize regioselectivity in derivatization reactions?

Answer:

  • Protecting groups : Temporarily block the aldehyde with acetals to direct functionalization to the methoxy or double bond .
  • Catalytic control : Use Pd or Ru catalysts for site-specific cross-coupling (e.g., Suzuki-Miyaura) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks on the aldehyde, while nonpolar solvents stabilize the double bond .

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